7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)
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Overview
Description
7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI), commonly known as trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation.
Biochemical And Physiological Effects
Studies have shown that trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one exhibits a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one is its potential as a lead compound for the development of new drugs. However, its limitations include its relatively low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for use in drug development. Finally, its potential as an antioxidant and anti-inflammatory agent may also be explored further in the future.
Synthesis Methods
The synthesis of trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one involves the reaction of 1,4-dioxane with 2,3-dichloropyridine in the presence of sodium hydride. The resulting product is then treated with sodium methoxide to obtain the final compound.
Scientific Research Applications
Trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs.
properties
CAS RN |
153580-06-4 |
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Product Name |
7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI) |
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-8-9-7(5)2-3-11-6(7)10/h5H,2-4H2,1H3/t5-,7-/m1/s1 |
InChI Key |
SGFDMTISHKFYJH-IYSWYEEDSA-N |
Isomeric SMILES |
C[C@@H]1CN=N[C@]12CCOC2=O |
SMILES |
CC1CN=NC12CCOC2=O |
Canonical SMILES |
CC1CN=NC12CCOC2=O |
synonyms |
7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI) |
Origin of Product |
United States |
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